![molecular formula C19H19N3O5S B2863663 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034313-83-0](/img/structure/B2863663.png)
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a dioxin moiety, which is a type of heterocyclic organic compound consisting of a benzene ring fused to a 1,4-dioxin ring . Dioxins are known to be persistent environmental pollutants (POPs) and are found throughout the world in the environment . They accumulate in the food chain, mainly in the fatty tissue of animals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dioxin and pyrazolyl groups could potentially make the compound relatively non-polar and lipophilic, allowing it to accumulate in fatty tissues .Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Tumor Specificity
A series of compounds related to the chemical structure have been synthesized and assessed for their cytotoxicity and tumor specificity. These studies have highlighted the potential of such compounds in inhibiting tumor growth and exhibiting selective toxicity towards cancer cells. For instance, Gul et al. (2016) synthesized a series of compounds and tested them for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, with some derivatives showing interesting cytotoxic activities which may be crucial for further anti-tumor activity studies (Gul et al., 2016).
Anti-inflammatory and Analgesic Activities
Küçükgüzel et al. (2013) synthesized novel derivatives and evaluated them for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations revealed that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, highlighting their potential as therapeutic agents (Küçükgüzel et al., 2013).
Herbicidal Activity
Compounds with a similar core structure have been identified to possess herbicidal activity. Eussen et al. (1990) described N-(2-pyrazolin-1-ylformyl) benzenesulfonamides as a new group of compounds with post-emergence activity on dicotyledonous weed species, indicating their potential in agricultural applications (Eussen et al., 1990).
Antimicrobial Agents
The synthesis of new derivatives has also been explored for antimicrobial applications. Abbas et al. (2017) investigated the synthesis of benzenesulfonamide derivatives for their antimicrobial potential, identifying compounds with promising antibacterial and antifungal potency (Abbas et al., 2017).
Analgesic Effects and Pathological Pain Model
Research has also focused on the synthesis of derivatives to study their effects on pathological pain models in mice, with some compounds showing significant anti-hyperalgesic action and anti-edematogenic effects, comparable to Celecoxib (Lobo et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c23-17(14-2-7-18-19(12-14)27-11-10-26-18)13-21-28(24,25)16-5-3-15(4-6-16)22-9-1-8-20-22/h1-9,12,17,21,23H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTATMMELNBLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
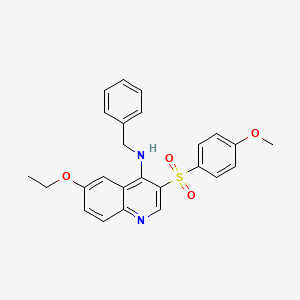
![(2S,4Ar,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2863583.png)
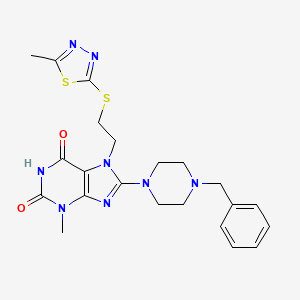
![3'-(3-Chloro-4-fluorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2863590.png)
![N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
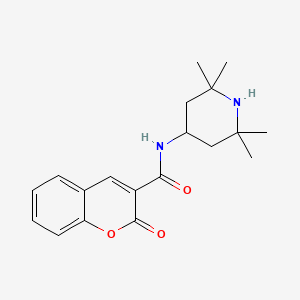
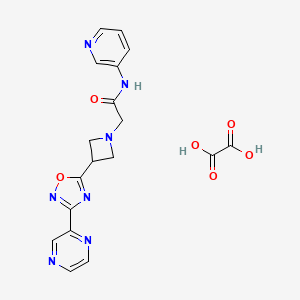
![[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine](/img/structure/B2863596.png)
![2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2863597.png)
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2863598.png)
![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863600.png)
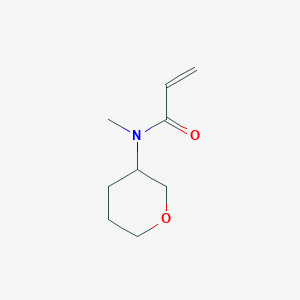
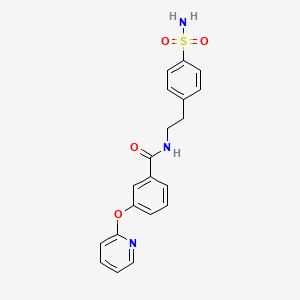
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2863603.png)
